Cas no 2138051-16-6 (3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one)

3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one
- EN300-1161552
- 2138051-16-6
- 3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one
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- Inchi: 1S/C13H23NO3/c1-12(2)6-5-9(15)7-10(12)14-8-13(3,4)17-11(14)16/h9-10,15H,5-8H2,1-4H3
- InChI Key: ZPEWKYKTEHPJEK-UHFFFAOYSA-N
- SMILES: O1C(N(CC1(C)C)C1CC(CCC1(C)C)O)=O
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.8Ų
3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161552-0.05g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 0.05g |
$1152.0 | 2023-06-08 | ||
Enamine | EN300-1161552-0.5g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 0.5g |
$1316.0 | 2023-06-08 | ||
Enamine | EN300-1161552-2.5g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 2.5g |
$2688.0 | 2023-06-08 | ||
Enamine | EN300-1161552-10.0g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 10g |
$5897.0 | 2023-06-08 | ||
Enamine | EN300-1161552-1.0g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 1g |
$1371.0 | 2023-06-08 | ||
Enamine | EN300-1161552-5.0g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 5g |
$3977.0 | 2023-06-08 | ||
Enamine | EN300-1161552-0.25g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 0.25g |
$1262.0 | 2023-06-08 | ||
Enamine | EN300-1161552-0.1g |
3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
2138051-16-6 | 0.1g |
$1207.0 | 2023-06-08 |
3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one Related Literature
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on 3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one
Introduction to 3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one (CAS No. 2138051-16-6)
3-(5-Hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 2138051-16-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This oxazolidinone derivative exhibits a unique structural framework characterized by a cyclohexyl moiety substituted with hydroxyl and dimethyl groups, coupled with a dimethyl-substituted oxazolidinone core. The molecular architecture of this compound suggests potential applications in drug design, particularly in the development of bioactive molecules targeting various therapeutic pathways.
The compound’s structural features make it a promising candidate for further exploration in medicinal chemistry. The presence of the 5-hydroxy-2,2-dimethylcyclohexyl group introduces steric and electronic properties that can influence its binding affinity to biological targets. Additionally, the 5,5-dimethyl-1,3-oxazolidin-2-one backbone provides a rigid scaffold that may enhance metabolic stability and pharmacokinetic profiles. These attributes are increasingly valued in modern drug discovery efforts aimed at improving efficacy and reducing side effects.
In recent years, there has been growing interest in oxazolidinone derivatives due to their versatility as scaffolds in medicinal chemistry. These heterocycles have demonstrated utility in inhibiting enzymes, binding to receptors, and modulating protein-protein interactions. The specific configuration of 3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one positions it as a potential lead compound for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that oxazolidinone derivatives may exhibit antimicrobial properties, making them relevant in the fight against resistant pathogens. Furthermore, their structural motif is reminiscent of known bioactive molecules used in treating inflammatory and neurodegenerative disorders. The hydroxyl group in particular is a key feature that can be exploited for hydrogen bonding interactions with biological targets.
The synthesis of 3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one presents an intriguing challenge for synthetic chemists. The construction of the oxazolidinone ring system requires precise control over reaction conditions to ensure high yield and purity. Advances in transition-metal-catalyzed reactions have provided new methodologies for constructing complex heterocycles efficiently. These techniques may be applied to streamline the synthesis of this compound and facilitate its exploration as a drug candidate.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing oxazolidinone derivatives. By systematically modifying substituents on the core scaffold, researchers can fine-tune the pharmacological properties of these compounds. The dimethyl groups on the oxazolidinone ring contribute to lipophilicity and may influence membrane permeability, while the hydroxyl group offers opportunities for further functionalization through esterification or ether formation.
The potential therapeutic applications of 3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one are broad and warrant further investigation. Preclinical studies could explore its interactions with enzymes such as kinases or proteases implicated in cancer progression. Additionally, its ability to modulate inflammatory pathways makes it a candidate for addressing autoimmune diseases or chronic inflammation.
In conclusion,3-(5-hydroxy-2,2-dimethylcyclohexyl)-5,5-dimethyl-1,3-oxazolidin-2-one (CAS No. 2138051-16-6) represents a structurally interesting molecule with potential pharmaceutical relevance. Its unique combination of functional groups and scaffold properties positions it as a valuable scaffold for drug discovery efforts. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, this compound is poised to play a significant role in future therapeutic developments.
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